4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine
Description
Properties
IUPAC Name |
4-benzyl-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-27-19-13-11-18(12-14-19)16-24-23-21-10-6-5-9-20(21)22(25-26-23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRBLBKDDWSION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine typically involves the reaction of phthalazine with benzyl chloride and 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phthalazine derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Phthalazine derivatives with oxidized benzyl or methoxybenzyl groups.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted phthalazinamine derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Properties : Research has indicated that derivatives of phthalazinamine, including 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine, exhibit promising antimicrobial activities against various bacteria and fungi. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Compound Inhibition Zone (mm) Target Organism 1 14 Escherichia coli 2 18 Staphylococcus aureus 3 20 Pseudomonas aeruginosa - Anticancer Potential : Preliminary studies suggest that this compound may interact with specific molecular targets related to cancer pathways, potentially leading to the inhibition of tumor growth.
Biological Studies
The compound has been investigated for its interaction with biological targets such as enzymes and receptors, which may lead to various therapeutic effects. The mechanism often involves modulation of biochemical pathways, indicating potential use in drug development.
Material Science
In addition to biological applications, this compound is utilized in the synthesis of novel materials. Its structural features allow for the development of advanced materials with specific properties tailored for industrial applications.
Case Studies
- Synthesis and Biological Screening : A study published in the Journal of Medicinal Chemistry explored the synthesis of various phthalazinamine derivatives. The results indicated that certain derivatives exhibited significant antimicrobial activity, supporting their potential as therapeutic agents against infections .
- Anticancer Activity : In another investigation, researchers examined the anticancer properties of phthalazine derivatives, including this compound. The study highlighted its ability to inhibit cancer cell proliferation in vitro, suggesting pathways for further research into its efficacy as an anticancer drug .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine with structurally related phthalazinamine derivatives:
Key Observations :
- Substituent Effects: The methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., trimethylphenyl in ), while the benzyl group contributes to lipophilicity.
- Pharmacological Implications : Benzamide derivatives (e.g., 5a ) exhibit anticancer activity, likely due to interactions with cellular targets like kinases or DNA. The target compound’s N-(4-methoxybenzyl) group resembles CRF-targeting phthalazinamines, suggesting possible CNS applications .
Physicochemical Properties
- Solubility : The methoxy group may improve aqueous solubility compared to purely aromatic substituents (e.g., trimethylphenyl in ).
Biological Activity
4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine is a phthalazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anticancer and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phthalazine core, which is a bicyclic compound known for its diverse biological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of liver cancer cells by inducing apoptosis through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways. This mechanism is crucial as VEGFR2 plays a significant role in tumor angiogenesis and progression .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Research indicates that it can effectively inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The specific mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- VEGFR2 Inhibition : By blocking this receptor, the compound can prevent the proliferation and migration of cancer cells.
- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it may involve interference with bacterial enzymatic processes or cell membrane integrity.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Target Organism/Cell Line |
|---|---|---|
| Anticancer | High | Liver cancer cell lines |
| Antimicrobial | Moderate to High | Various bacterial strains |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15.2 |
| MCF-7 (breast cancer) | 22.5 |
| A549 (lung cancer) | 18.7 |
Case Studies and Research Findings
- Cytotoxicity Study : A study published in ResearchGate explored the synthesis and cytotoxicity of phthalazine derivatives, including this compound. The findings revealed that this compound exhibited significant cytotoxic effects on liver cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .
- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of various phthalazine derivatives. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
- Mechanistic Insights : Further investigations into the mechanism of action have suggested that the compound may induce apoptosis in cancer cells through activation of caspase pathways, which are critical for programmed cell death .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine, and how do reaction parameters influence yield?
- Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of phthalazine derivatives with benzyl halides or via nucleophilic substitution.
- Step 2 : Functionalization of the amine group using 4-methoxybenzyl chloride under basic conditions (e.g., triethylamine in acetonitrile, reflux for 6–12 hours) .
- Key Parameters : Solvent polarity (acetonitrile vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 amine:electrophile) critically impact yield. Monitoring via TLC (CHCl₃/MeOH 9.5:0.5) ensures reaction completion .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Phthalazine + Benzyl bromide, K₂CO₃, DMF, 80°C | 65–70% | >95% |
| 2 | Intermediate + 4-Methoxybenzyl chloride, Et₃N, CH₃CN, reflux | 50–55% | >90% |
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at δ 7.5–8.6 ppm, methoxy at δ 3.8 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300–3500 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxybenzyl group) .
- Critical Analysis : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities in aromatic proton splitting .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data for derivatives of this compound?
- Methodology :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .
- Dynamic NMR : Assess rotational barriers in methoxybenzyl groups if splitting anomalies arise .
- Crystallography : X-ray diffraction resolves conformational isomers (e.g., syn vs. anti substituents) .
- Case Study : In phthalazine analogs, δ 9.12 ppm (NH) splits into doublets under D₂O exchange, confirming hydrogen bonding .
Q. What methodological approaches are used to investigate structure-activity relationships (SAR) of this compound analogs in anticancer research?
- Methodology :
- Substituent Variation : Modify benzyl (e.g., 4-Cl, 4-CH₃) or methoxy groups to assess cytotoxicity (IC₅₀) in MCF-7 cells .
- Computational Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, VEGFR-2) .
- Data Table :
| Analog (R-group) | IC₅₀ (μM, MCF-7) | Docking Score (kcal/mol) |
|---|---|---|
| 4-CH₃ | 12.5 ± 1.2 | -9.8 |
| 4-Cl | 8.3 ± 0.9 | -11.2 |
Q. How can reaction yields for this compound synthesis be optimized?
- Methodology :
- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. CuI), solvent polarity (CH₃CN vs. DMF), and temperature (60–120°C) .
- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes with 10–15% yield improvement .
- Critical Analysis : Impurities (e.g., unreacted phthalazine) are minimized via flash chromatography (EtOAC/pet ether 9:1) .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (LD₅₀ > 500 mg/kg in rodents) .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be addressed in pharmacological studies?
- Methodology :
- Replicate Assays : Perform triplicate MTT assays with positive controls (e.g., doxorubicin) .
- Meta-Analysis : Compare results across cell lines (e.g., HepG2 vs. A549) to identify cell-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
